molecular formula C12H12N2 B13564131 2-(Azetidin-2-yl)quinoline

2-(Azetidin-2-yl)quinoline

Cat. No.: B13564131
M. Wt: 184.24 g/mol
InChI Key: CYMOHADIKFXZJN-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline. Azetidine is a four-membered nitrogen-containing ring, while quinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)quinoline typically involves the formation of the azetidine ring followed by its fusion with the quinoline moiety. One common method involves the cyclization of N-aryl acetamides with chloroacetyl chloride under basic conditions to form azetidin-2-one derivatives, which are then fused with quinoline derivatives . The reaction conditions often require the use of solvents like 1,4-dioxane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-2-yl)quinoline stands out due to its combined structural features of azetidine and quinoline, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(azetidin-2-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-4-10-9(3-1)5-6-12(14-10)11-7-8-13-11/h1-6,11,13H,7-8H2

InChI Key

CYMOHADIKFXZJN-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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